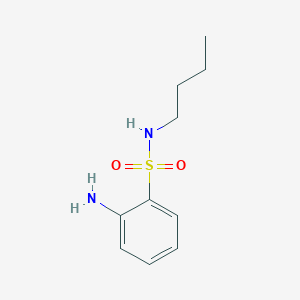

2-amino-N-butylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-N-butylbenzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an amino group at the second position and a butyl group at the nitrogen atom. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Schotten-Baumann reaction, where benzenesulfonyl chloride reacts with butylamine in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 2-amino-N-butylbenzenesulfonamide may involve solid-phase synthesis. This method includes a solvent-free solid-phase reaction of benzenesulfonyl chloride with butylamine and an inorganic alkaline compound . The reaction mixture is then subjected to suction filtration, followed by distillation and purification under reduced pressure to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-butylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamides.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Nitrobenzenesulfonamide derivatives.

Reduction: Sulfinamide derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-butylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

Industry: It is used in the production of polymers and as a plasticizer in various industrial applications.

Wirkmechanismus

The mechanism of action of 2-amino-N-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the binding of the substrate . This inhibition can lead to various biological effects, including the regulation of pH and ion balance in cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-butylbenzenesulfonamide: Similar structure but lacks the amino group at the second position.

Benzenesulfonamide: The parent compound without the butyl and amino substitutions.

Sulfanilamide: Contains a sulfonamide group but with different substitutions.

Uniqueness

2-Amino-N-butylbenzenesulfonamide is unique due to the presence of both the amino and butyl groups, which confer distinct chemical and biological properties. The amino group enhances its reactivity in nucleophilic substitution reactions, while the butyl group increases its hydrophobicity, making it more suitable for certain industrial applications .

Biologische Aktivität

2-Amino-N-butylbenzenesulfonamide (NBBS) is a compound that has garnered attention due to its diverse biological activities, particularly in the context of antiandrogenic properties and potential therapeutic applications. This article explores the biological activity of NBBS, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₉H₁₃N₃O₂S

- Molecular Weight: 213.28 g/mol

Solubility:

- Practically insoluble in water but exhibits moderate solubility in alcohols and benzene, which influences its bioavailability and distribution in biological systems .

Antiandrogenic Activity

Research indicates that NBBS possesses significant antiandrogenic activity, making it a candidate for treating conditions like benign prostatic hyperplasia (BPH) and prostate carcinoma. In vitro studies have demonstrated that NBBS can inhibit the proliferation of androgen-dependent prostate cancer cells, such as LNCaP cells. Notably, treatment with 100 µM of NBBS resulted in a marked reduction in cell proliferation by day 5 and even more pronounced effects by day 8 .

Mechanism of Action:

The mechanism by which NBBS exerts its antiandrogenic effects appears to involve inhibition of androgen receptor signaling pathways. This is particularly relevant for prostate cancer cells that are resistant to conventional androgen antagonists like hydroxyflutamide .

Neurotoxicity Studies

Despite its promising therapeutic potential, the neurotoxicological profile of NBBS has been evaluated in animal models. A study involving Sprague Dawley rats indicated that while NBBS is lipophilic and rapidly distributes to the brain, it does not accumulate significantly nor does it exhibit overt neurotoxic effects over a four-week exposure period. However, the possibility of neuropathological changes over longer durations remains an area for further investigation .

Study on Prostate Cancer Treatment

A pivotal study isolated NBBS from the bark of P. africana, demonstrating its ability to inhibit the growth of prostate cancer cells resistant to standard treatments. The study highlighted that NBBS not only reduced cell proliferation but also showed higher antiandrogenic activity compared to other extracts from P. africana known for their efficacy in treating BPH .

| Study | Findings | Dosage | Duration |

|---|---|---|---|

| Kumar et al. (2019) | NBBS reduced proliferation of LNCaP cells | 100 µM | 8 days |

| ResearchGate Study (2021) | No significant neurotoxic effects observed | Various doses | 4 weeks |

Evaluation of Biological Activity

In a comparative study assessing various benzenesulfonamide derivatives, this compound was shown to exert significant effects on coronary resistance and perfusion pressure in isolated rat heart models. This suggests potential cardiovascular implications alongside its anticancer properties .

Eigenschaften

IUPAC Name |

2-amino-N-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSRTHMYXNCEEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405781 |

Source

|

| Record name | 2-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-51-1 |

Source

|

| Record name | 2-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.